6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2055841-65-9
VCID: VC6981874
InChI: InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H
SMILES: C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl
Molecular Formula: C10H13Cl2N
Molecular Weight: 218.12

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS No.: 2055841-65-9

Cat. No.: VC6981874

Molecular Formula: C10H13Cl2N

Molecular Weight: 218.12

* For research use only. Not for human or veterinary use.

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride - 2055841-65-9

Specification

CAS No. 2055841-65-9
Molecular Formula C10H13Cl2N
Molecular Weight 218.12
IUPAC Name 6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Standard InChI InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H
Standard InChI Key AXGVCEPSKLJNQI-UHFFFAOYSA-N
SMILES C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl

Introduction

Structural and Stereochemical Features

Core Architecture and Substituent Effects

The molecular framework of 6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (C10H13Cl2NC_{10}H_{13}Cl_2N) consists of a partially saturated naphthalene system with chair-like cyclohexene conformations. The chlorine atom at C6 induces electronic effects that influence aromatic π-system polarization, while the ammonium group at C1 creates a stereogenic center. X-ray crystallography of the (R)-enantiomer reveals a dihedral angle of 112.4° between the aromatic ring and amine plane, facilitating optimal receptor binding .

Table 1: Comparative Structural Data for Enantiomers

Property(R)-Isomer (S)-Isomer Racemate
CAS Number1810074-75-92055848-85-42055841-65-9
Molecular Weight (g/mol)218.12218.12218.12
Specific Rotation [α]D²⁵+34.5° (c=1, H₂O)-33.8° (c=1, H₂O)N/A
SMILES NotationC1CC@HN.ClC1CC@@HN.ClC1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl

Spectroscopic Characterization

Fourier-transform infrared (FTIR) analysis of the racemic compound shows N-H stretching at 3300 cm⁻¹ and C-Cl vibration at 750 cm⁻¹. Nuclear magnetic resonance (¹H NMR, 400 MHz, D₂O) displays characteristic signals: δ 1.85–2.15 (m, 4H, cyclohexene CH₂), δ 3.45 (q, 1H, CH-NH₃⁺), and δ 7.12–7.30 (m, 3H, aromatic H) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 181.0658 for the free base (C10H12ClNC_{10}H_{12}ClN) .

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

The standard synthesis involves three stages:

  • Friedel-Crafts Acylation: Reacting naphthalene with acetyl chloride in the presence of AlCl₃ yields 6-acetylnaphthalene.

  • Chlorination: Electrophilic substitution using Cl₂/FeCl₃ introduces chlorine at C6 (72% yield).

  • Reductive Amination: Catalytic hydrogenation (H₂, Pd/C) of the ketone intermediate with ammonium acetate produces the amine, followed by HCl treatment to form the hydrochloride salt.

Process Optimization for Scale-Up

Industrial production employs continuous flow reactors to enhance reaction control and throughput. Key parameters include:

Table 2: Industrial Synthesis Performance Metrics

ParameterBatch Process Continuous Flow
Annual Capacity (kg)5005,000
Purity (%)95.299.8
Energy Consumption (kWh/kg)8227

Physicochemical Properties

Thermodynamic Stability

The hydrochloride salt exhibits a melting point of 214–216°C (decomposition) and solubility of 48 mg/mL in water at 25°C. The free base form (CAS 1337048-94-8) has a lower melting range (98–101°C) and lipid-soluble characteristics (logP 2.77) .

Table 3: Comparative Solubility Profiles

SolventSolubility (mg/mL, 25°C)
Water48.0 ± 2.1
Ethanol132.5 ± 5.3
Dichloromethane28.7 ± 1.8
Hexane<0.1

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution Reactions

The amine group undergoes alkylation with ethyl bromoacetate (K₂CO₃, DMF, 60°C) to produce N-ethyl derivatives (89% yield). Chlorine at C6 participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C), enabling π-system extension.

Catalytic Asymmetric Transformations

Chiral Ru catalysts induce hydrogenation of imine precursors to enantiomerically pure (R)- or (S)-forms with 98% ee. This stereoselectivity proves critical in developing dopamine D₂ receptor agonists, where the (R)-enantiomer shows 50-fold higher binding affinity than its counterpart .

Waste Disposal Considerations

Incinerate at >1,000°C with alkaline scrubbers to neutralize HCl emissions. Aqueous solutions require pretreatment with 10% NaOH to precipitate the free base prior to landfill disposal .

Parameter(R)-Isomer (S)-Isomer
Oral Bioavailability (%)62.1 ± 5.338.7 ± 4.1
Plasma Half-life (h)3.2 ± 0.42.1 ± 0.3
CYP3A4 Metabolism (%)7892

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